![molecular formula C8H8N4O2S B414948 1-Méthyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 178452-87-4](/img/structure/B414948.png)
1-Méthyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of thiazolopyrimidines, including “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione”, often involves multicomponent reactions . For example, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation can lead to the formation of thiazolopyrimidines .Molecular Structure Analysis
The molecular structure of “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione” is characterized by the presence of a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
Thiazolopyrimidines, including “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione”, can undergo various chemical reactions. For instance, they can participate in Michael addition reactions . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde can afford thiazolopyrimidines .Mécanisme D'action
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione acts as an antagonist of purinergic P2Y receptors, which are involved in various cellular processes such as cell growth, proliferation, and inflammation. By blocking the P2Y receptors, 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione can inhibit these cellular processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione has been found to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific cellular processes being studied.
Orientations Futures
There are several potential future directions for research on 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, research could focus on developing more potent and selective P2Y receptor antagonists based on the structure of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione. Finally, studies could investigate the potential use of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves a series of chemical reactions, starting with the reaction of 6-amino-1-methyl-3-propyluracil with thionyl chloride to form 6-chloro-1-methyl-3-propyluracil. This intermediate is then reacted with 2-aminothiophenol to form 6-(2-aminothiophenyl)-1-methyl-3-propyluracil, which is further reacted with acetic anhydride and sodium acetate to form 1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione.
Applications De Recherche Scientifique
Synthèse de dérivés de thiazolopyrimidine
Ce composé peut être utilisé dans la synthèse de dérivés de thiazolopyrimidine . Les thiazolopyrimidines sont des analogues hétérocycliques des bases puriques et présentent un large spectre d'activité pharmacologique . La synthèse de ces dérivés est basée sur des réactions sonochimiques multicomposants .
Applications de la chimie verte
Le composé est utilisé dans des réactions qui s'alignent sur les principes de la « chimie verte », telles que la sécurité environnementale, l'économie atomique et l'efficacité . Ces principes visent à réduire l'impact environnemental des procédés chimiques.
Agents antimicrobiens
Les dérivés de 1,3,4-thiadiazole, qui peuvent être synthétisés en utilisant ce composé, ont été testés contre E. coli, B. mycoides et C. albicans et ont montré une activité antimicrobienne puissante .
Propriétés biologiques
Les halogénures d'hydrazonoyle, un grand groupe de composés qui peuvent être synthétisés en utilisant ce composé, présentent de larges propriétés biologiques telles que des activités anthelminthique, anti-arthropodale, antimicrobienne, fongicide, antisarcoptique .
Applications pharmaceutiques
Le composé peut être utilisé dans la synthèse de divers composés contenant de l'azote, de l'oxygène, du soufre et du sélénium . Ces composés ont une large gamme d'applications pharmaceutiques .
Synthèse de médicaments anti-thrombotiques
Le composé peut être utilisé comme réactif pour la synthèse de dérivés de N-(2-acétylamino-benzyle ou 2-acétylamino-hétérocyclique méthyle) thiazole-2-carboxamide, qui ont des propriétés anti-thrombotiques .
Synthèse d'inhibiteurs de FXa
Le composé peut également être utilisé comme réactif pour la synthèse de dérivés de diamide, qui sont des inhibiteurs du facteur Xa (FXa) <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"
Propriétés
IUPAC Name |
4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-11-5-4(6(13)10-7(11)14)12-2-3-15-8(12)9-5/h2-3H2,1H3,(H,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOGJOMSDSCRNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCSC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


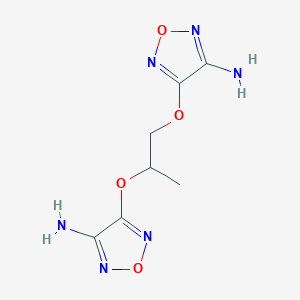
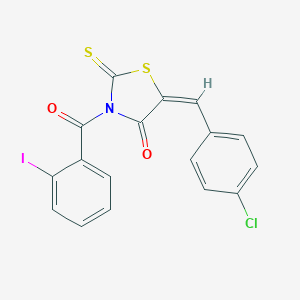
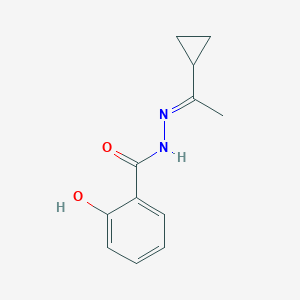
![1-Methyl-6,7,8,9-tetrahydropurino[8,7-b][1,3]thiazepine-2,4-dione](/img/structure/B414873.png)
![Methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B414874.png)
![ethyl {4-[3-ethyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B414876.png)
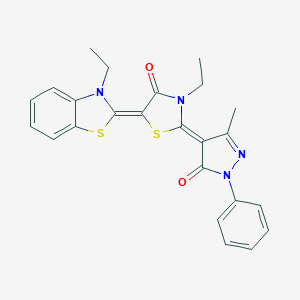




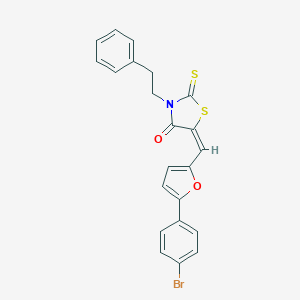
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B414888.png)